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Compound of Interest

Compound Name: Fmoc-Ala-OH-15N

Cat. No.: B558012

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N-(9-
Fluorenylmethoxycarbonyl)-L-alanine (*°N), herein referred to as Fmoc-Ala-OH-1>N. It details its
physicochemical properties, synthesis, and critical role as a site-specific isotopic label in
Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure,
dynamics, and interactions.

Introduction to Fmoc-Ala-OH-*>N

Fmoc-Ala-OH->N is a derivative of the amino acid L-alanine, which has been isotopically
labeled with nitrogen-15 (*°N) at the a-amino group. This amino group is protected by a 9-
fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for
solid-phase peptide synthesis (SPPS).[1] The incorporation of the 1°N stable isotope makes
Fmoc-Ala-OH-1>N an invaluable tool for a variety of analytical techniques, most notably NMR
spectroscopy and mass spectrometry.[1]

In the context of NMR, the >N nucleus possesses a nuclear spin of 1/2, making it NMR-active.
Site-specific incorporation of a >N label into a peptide or protein allows researchers to focus on
particular regions of the biomolecule. This is especially powerful in drug discovery and
structural biology for elucidating molecular interactions, characterizing structural changes, and
understanding dynamic processes at the residue-specific level.[1] The 2D tH->N Heteronuclear
Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum
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of the protein backbone, where each amide group gives rise to a specific correlation peak,
allowing for detailed analysis.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of Fmoc-Ala-OH-*>N are critical for its application in peptide
synthesis and spectroscopic analysis. Key data points are summarized below.

. . . . ) ) -15N
Property Value Reference(s)

Chemical Formula C18H171°NOa4

Molecular Weight ~312.33 g/mol

Isotopic Purity =98 atom % °N

Appearance White to off-white solid

Melting Point 147-153 °C

Optical Activity [0]2%/D = -18° (c=1 in DMF)

Storage Temperature 2-8°C

Table 2: Characteristic *H NMR Chemical Shifts

Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-
OH-*>N are nearly identical to its unlabeled counterpart.

. . Coupling

Chemical Shift o
Proton Multiplicity Constant (J, Reference(s)

(ppm)

Hz)

Alanine a-H ~4.35 Quartet ~7.1
Alanine B-CHs ~1.30 Doublet ~7.1
Fmoc CH, CHz 4,24 - 4,30 Multiplet -
Fmoc AromaticH  7.35-7.90 Multiplet -
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Synthesis and Isotopic Labeling

The synthesis of Fmoc-Ala-OH-°N is a straightforward procedure involving the protection of
the *>N-labeled L-alanine.

General Synthesis Protocol

The primary method for synthesizing Fmoc-Ala-OH->N involves the reaction of 1>N-labeled L-
alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved
under optimized conditions.

Reaction Scheme: >N-L-Alanine + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> Fmoc-Ala-OH-
15N

Step-by-Step Methodology:
o Dissolution: Dissolve *>N-L-alanine in a mixed solvent system, such as water/dioxane.

o Base Addition: Add a base, typically sodium bicarbonate or sodium carbonate, to the solution
to deprotonate the amino group and facilitate the reaction.

 Fmoc Reagent Addition: Add the Fmoc reagent, such as N-(9-
fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.

o Reaction: Stir the mixture at room temperature, typically overnight, to allow the reaction to
proceed to completion.

o Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent.

« Purification: Acidify the aqueous solution with a strong acid (e.g., HCI) to precipitate the
Fmoc-protected product.

« |solation: Collect the white solid precipitate by filtration, wash thoroughly with water to
remove salts, and dry under vacuum.

Applications in NMR Spectroscopy and Drug
Development
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The primary utility of Fmoc-Ala-OH-15N is for site-specific isotopic labeling of synthetic peptides

for NMR studies. This approach offers significant advantages over uniform labeling, especially

for studying large proteins or specific functional domains.

Structural Analysis: By placing a >N label at a specific alanine site, researchers can
unambiguously assign signals in the NMR spectrum corresponding to that residue. This is
crucial for determining local structure and conformation.

Protein Dynamics: Changes in the chemical environment of the *°N-labeled amide, reflected
by shifts in its NMR signal, can provide insights into protein dynamics, folding, and
conformational changes.

Interaction Studies: >N NMR is highly sensitive to changes in the local electronic
environment. When a drug or binding partner interacts with the protein near the labeled
alanine, the corresponding peak in the *H->N HSQC spectrum may shift or broaden. This
allows for the precise mapping of binding sites and the determination of binding affinities.

Simplifying Complex Spectra: For large proteins, uniform >N labeling can result in thousands
of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum,
enabling the study of specific regions without spectral crowding.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-
OH-*>N

This protocol describes the manual incorporation of a single Fmoc-Ala-OH->N residue into a

peptide sequence using standard Fmoc chemistry.

Materials:

Rink Amide resin (or other suitable solid support)

Fmoc-protected amino acids

Fmoc-Ala-OH-1°N

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation base: DIPEA (N,N-Diisopropylethylamine)
Solvents: DMF, Dichloromethane (DCM)
Washing solutions

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS)

Methodology:

Resin Preparation: Swell the resin in DMF in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of
the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes.
Repeat once.

Washing: Wash the resin extensively with DMF followed by DCM to remove residual
piperidine and by-products.

15N-Alanine Coupling:

o

In a separate vial, dissolve Fmoc-Ala-OH-1>N (3-5 equivalents relative to resin loading),
HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

Pre-activate for 1-2 minutes.

o

[¢]

Add the activated amino acid solution to the deprotected resin.

[¢]

Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the
peptide sequence.
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» Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM
and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from
the resin and remove side-chain protecting groups.

» Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

« Purification: Purify the *°N-labeled peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

 Verification: Confirm the mass and purity of the final peptide using mass spectrometry and
analytical HPLC.

2. Coupling:
Fmoc-Ala-OH-15N
+HBTU/DIPEA

Wash Wash
(DMF, DCM) (DMF, DCM)

Purification
(RP-HPLC)

1. Fmoc Deprotection
(20% Piperidine/DMF)

End
15N-Labeled Peptide

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH->N.

NMR Spectroscopy: *H-*>N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D *H-°N HSQC spectrum of a 1°N-
labeled peptide.

Materials:

 Purified, lyophilized °N-labeled peptide

* NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H20 / 10% D20)
* NMR spectrometer equipped with a cryoprobe

e NMR tubes
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Methodology:

o Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final
concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.

e Spectrometer Setup:
o Insert the sample into the spectrometer.
o Lock onto the D20 signal and shim the magnetic field to achieve high homogeneity.
o Tune and match the probe for both *H and >N frequencies.

o Experiment Selection: Load a standard 2D tH-1>N HSQC pulse sequence (e.g.,
hsqcfpf3gpph on Bruker systems).

e Parameter Optimization:

o Set the spectral widths for both the 1H (typically ~12-16 ppm) and *°N (typically ~30-40
ppm) dimensions to cover all expected signals.

o Calibrate the 90° pulse lengths for both *H and 1°N.

o Set the number of scans and dummy scans based on sample concentration to achieve an
adequate signal-to-noise ratio.

o Data Acquisition: Start the 2D experiment. Acquisition time can range from minutes to
several hours.

» Data Processing:
o Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
o Perform Fourier transformation.

o Phase the spectrum in both dimensions and perform baseline correction.
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o Data Analysis: Analyze the resulting 2D spectrum. Each peak represents a correlation
between a backbone amide proton (*H) and its directly bonded nitrogen (*°N), providing
residue-specific information.

Sample Preparation
(15N-Peptide in Buffer)

:

Spectrometer Setup
(Lock, Shim, Tune)

Data Acquisition
(2D 1H-15N HSQC)

Data Processing
(FT, Phasing, Baseline)

Spectral Analysis
(Peak Assignment, Interaction Mapping)

Structural / Dynamic Insights

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Spectroscopy Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558012#fmoc-ala-oh-15n-for-nmr-spectroscopy-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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